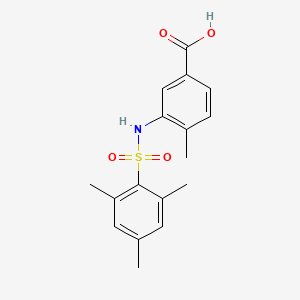![molecular formula C19H15Cl2N5O2 B2364976 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-60-6](/img/structure/B2364976.png)
1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15Cl2N5O2 and its molecular weight is 416.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
A significant area of research involving 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds focuses on their synthesis and molecular structure analysis. Studies like those conducted by Liu et al. (2016) detail the synthesis of novel derivatives containing an amide moiety, highlighting the versatility of this compound in generating a variety of structurally diverse derivatives (Liu et al., 2016). Similarly, research by Ogurtsov and Rakitin (2021) demonstrates the nucleophilic substitution reactions to produce functionally substituted derivatives, indicating broad potential in chemical synthesis (Ogurtsov & Rakitin, 2021).
Biological Activity and Pharmacological Potential
Pyrazolo[3,4-d]pyrimidines, including the one , show a range of biological activities, making them a focal point in pharmacological research. Harden, Quinn, and Scammells (1991) explored their potential as A1 adenosine receptor affinity compounds, demonstrating their relevance in medicinal chemistry (Harden, Quinn, & Scammells, 1991). Moreover, Aydin, Anil, and Demir (2021) synthesized derivatives for evaluating their inhibition properties against enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential therapeutic applications (Aydin, Anil, & Demir, 2021).
Anticancer Research
Compounds structurally related to this compound have also been studied for their anticancer properties. Abdellatif et al. (2014) synthesized and evaluated a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which showed significant antitumor activity against specific cancer cell lines, suggesting potential in cancer therapy (Abdellatif et al., 2014).
Structural Analysis in Drug Design
The structural analysis of these compounds, such as the work by Guillon et al. (2013), provides insights into their potential as kinase inhibitors, useful in the design of new therapeutic agents (Guillon et al., 2013).
Antibacterial Applications
Research on pyrazolo[3,4-d]pyrimidine derivatives also extends to their antibacterial properties. Rahmouni et al. (2014) synthesized new derivatives and evaluated their significant antibacterial activity, opening avenues for developing new antibacterial agents (Rahmouni et al., 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-27-16-6-3-11(7-17(16)28-2)25-18-13-9-24-26(19(13)23-10-22-18)12-4-5-14(20)15(21)8-12/h3-10H,1-2H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGCDIQQUYIJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



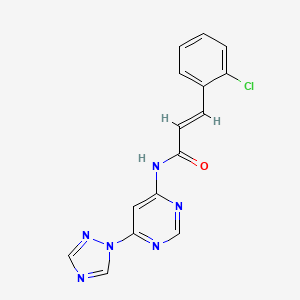
![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)
![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)
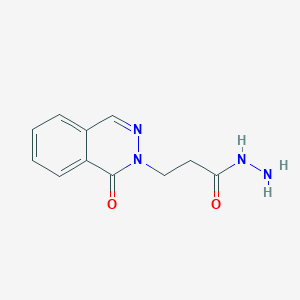
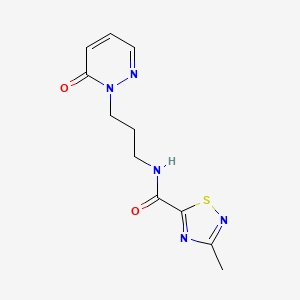
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)
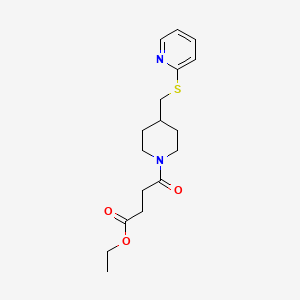
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)
